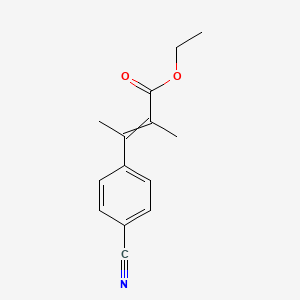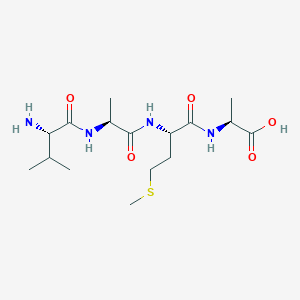
L-Valyl-L-alanyl-L-methionyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-alanyl-L-methionyl-L-alanine is a complex peptide composed of four amino acids: L-valine, L-alanine, L-methionine, and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added sequentially through peptide bond formation reactions. The reaction conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: On an industrial scale, the production of this peptide may involve automated peptide synthesizers that allow for the rapid and efficient assembly of the amino acid sequence. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: L-Valyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.
Major Products Formed: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives where specific amino acids have been modified.
Scientific Research Applications
L-Valyl-L-alanyl-L-methionyl-L-alanine has several scientific research applications:
Chemistry: The compound can be used as a model peptide to study peptide synthesis and stability.
Biology: It may serve as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: Potential therapeutic applications include the development of peptide-based drugs or as a component in vaccine formulations.
Industry: The compound can be used in the production of bioactive peptides for various industrial applications, such as cosmetics and food additives.
Mechanism of Action
The mechanism by which L-Valyl-L-alanyl-L-methionyl-L-alanine exerts its effects depends on its specific application. For example, in enzymatic studies, the peptide may be cleaved by proteases, providing insights into enzyme specificity and activity. In therapeutic applications, the peptide may interact with specific receptors or enzymes, leading to biological effects.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound's action can vary widely. In therapeutic contexts, the peptide may target specific receptors or enzymes involved in disease processes. In industrial applications, the peptide may interact with microbial enzymes or other bioactive molecules.
Comparison with Similar Compounds
L-alanyl-L-valine
L-valyl-L-alanine
L-methionyl-L-arginyl-L-alanyl-L-valyl
Properties
CAS No. |
798541-94-3 |
|---|---|
Molecular Formula |
C16H30N4O5S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H30N4O5S/c1-8(2)12(17)15(23)18-9(3)13(21)20-11(6-7-26-5)14(22)19-10(4)16(24)25/h8-12H,6-7,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
IPSLOFCNDFUGQC-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


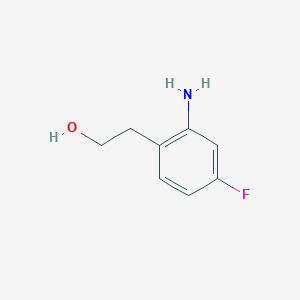
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
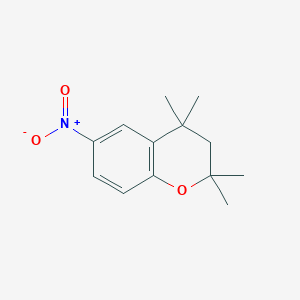
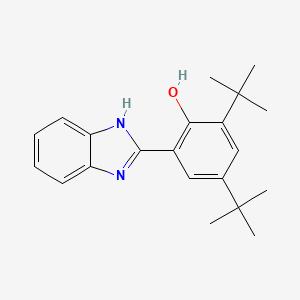
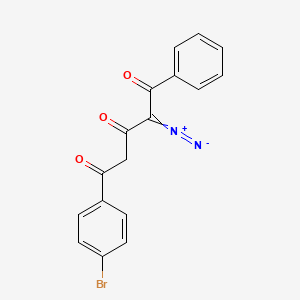
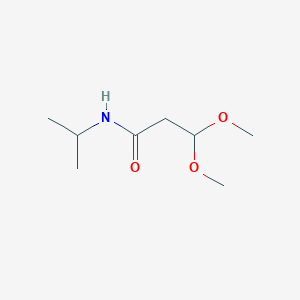
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
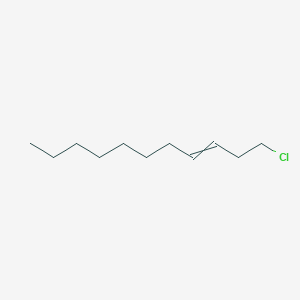
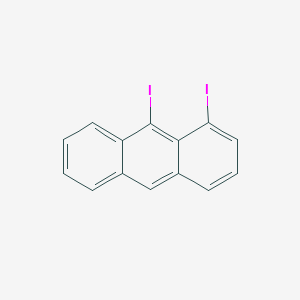
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
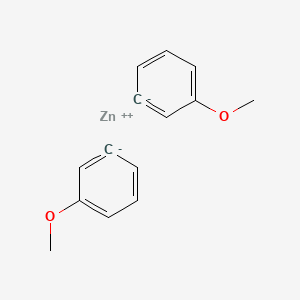
![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
